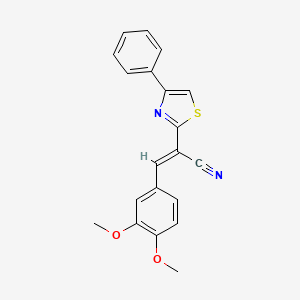

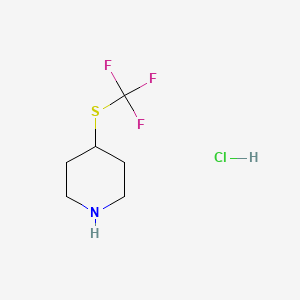

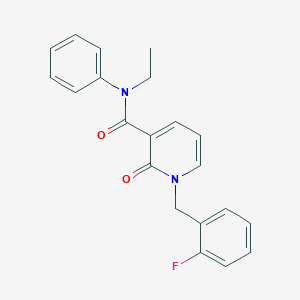

![molecular formula C10H6N6 B2361630 Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 20420-56-8](/img/structure/B2361630.png)

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which consists of fused triazole and quinoxaline rings. The presence of nitrogen atoms within these rings contributes to its diverse chemical reactivity and biological activity .

Applications De Recherche Scientifique

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene has a wide range of scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.

Biology: The compound is used in studies related to DNA intercalation and enzyme inhibition.

Medicine: It has shown potential as an antiviral, antimicrobial, and anticancer agent.

Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, a process that plays a major role in the growth and development of cancerous cells .

Mode of Action

This compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . Additionally, some derivatives of this compound have been found to intercalate with DNA , which could further contribute to its anticancer activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGFR-2 signaling pathway . By blocking this pathway, the compound disrupts angiogenesis, a critical process that affects the development and growth of cancerous cells . This disruption results in the suppression of tumor growth .

Pharmacokinetics

These studies revealed that some compounds have a high level of drug-likeness , suggesting favorable pharmacokinetic properties.

Result of Action

The action of this compound results in molecular and cellular effects that suppress tumor growth . For instance, one derivative upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulated the pro-oncogenic cell survival Bcl-2 protein . These changes promote apoptosis, or programmed cell death, in cancer cells .

Analyse Biochimique

Biochemical Properties

Di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline has been found to interact with various biomolecules, particularly DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of DNA, making this compound a potential anticancer agent .

Cellular Effects

In cellular studies, this compound has shown significant effects on various types of cells, particularly cancer cells . It has demonstrated potent anticancer activities against HepG2, HCT-116, and MCF-7 cancer cell lines . The compound influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This can disrupt the normal functioning of DNA, potentially affecting gene expression and leading to cell death .

Temporal Effects in Laboratory Settings

Its potent anticancer activities have been observed in various studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. Its potential as an anticancer agent suggests that it could have significant effects at certain dosages .

Metabolic Pathways

Given its interaction with DNA, it may be involved in pathways related to DNA synthesis and repair .

Transport and Distribution

Its ability to intercalate DNA suggests that it may be transported to the nucleus of cells .

Subcellular Localization

The subcellular localization of this compound is likely to be in the nucleus due to its interaction with DNA

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization reactions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism with chloranil . Another approach includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chloranil and other quinone derivatives.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like amines and triazole-2-thiol are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene, which exhibit different biological activities such as antiviral, antimicrobial, and anticancer properties .

Comparaison Avec Des Composés Similaires

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene can be compared with other similar compounds such as:

Imidazo[1,2-a]quinoxaline: Known for its anticancer properties.

Pyrazolo[1,5-a]quinoxaline: Exhibits antimicrobial activities.

Imidazo[1,2-a]pyrazine: Used in studies related to enzyme inhibition.

The uniqueness of 2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene lies in its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents.

Propriétés

IUPAC Name |

2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N6/c1-2-4-8-7(3-1)15-5-11-13-9(15)10-14-12-6-16(8)10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSERBOLOJGUAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=NN=C3C4=NN=CN24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

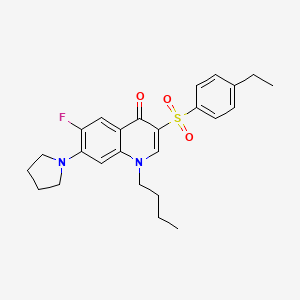

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

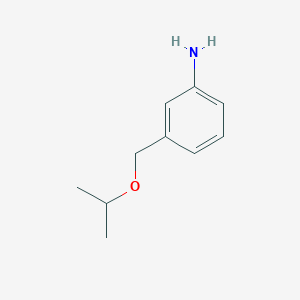

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)

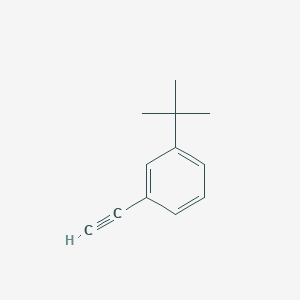

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)

![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)